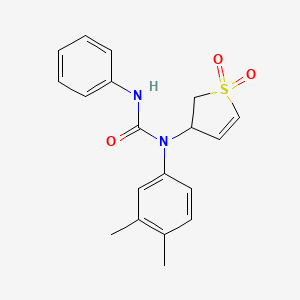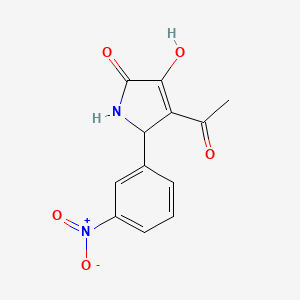
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea, also known as DMTU, is a synthetic antioxidant that has been extensively studied for its potential use in various scientific applications. This compound has shown promising results in protecting against oxidative stress and has been used in several biochemical and physiological experiments.
Mécanisme D'action
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea exerts its antioxidant effects by scavenging free radicals and reactive oxygen species (ROS) that can cause oxidative damage to cells. It also inhibits lipid peroxidation, a process that can lead to cellular damage and death. This compound has been shown to interact with several cellular signaling pathways, including the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant responses in cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It has also been shown to improve mitochondrial function and reduce cellular damage in various models of oxidative stress. In addition, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea in lab experiments is its potent antioxidant properties, which can help to protect cells from oxidative damage. It is also relatively easy to synthesize and has a long shelf life. However, one limitation of using this compound is that it may interact with other cellular pathways and could potentially interfere with the results of some experiments.
Orientations Futures
There are several future directions for research on N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea. One area of interest is investigating its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanisms underlying its antioxidant effects and to identify potential drug targets for the development of new treatments for oxidative stress-related diseases. Finally, more research is needed to determine the optimal dosing and administration of this compound in various experimental models.
Méthodes De Synthèse
The synthesis of N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea involves the reaction of 3,4-dimethylaniline with phenyl isocyanate in the presence of a catalyst. The resulting product is then treated with thionyl chloride to yield the final product, this compound.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N'-phenylurea has been widely used in various scientific research applications due to its potent antioxidant properties. It has been shown to protect against oxidative stress in several in vitro and in vivo models, including neuronal cells, liver cells, and heart cells. This compound has also been used in studies investigating the effects of oxidative stress on aging, inflammation, and cancer.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-1-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-14-8-9-17(12-15(14)2)21(18-10-11-25(23,24)13-18)19(22)20-16-6-4-3-5-7-16/h3-12,18H,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNNNLXUIYDHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(cyclohexylcarbonyl)amino]-5-{[(2-fluorophenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate](/img/structure/B5065088.png)

![N-methyl-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5065099.png)
![N-[(5-chloro-2-thienyl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B5065113.png)
![2-(2-oxo-2-{4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}ethyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5065119.png)
![2-amino-5,6,7-trimethyl-1-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium perchlorate](/img/structure/B5065129.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B5065137.png)

![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5065166.png)
![N-[3-(acetylamino)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5065178.png)
![methyl 6-ethyl-2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5065183.png)
![N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B5065184.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B5065192.png)